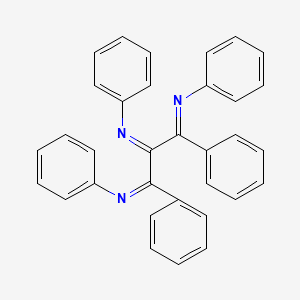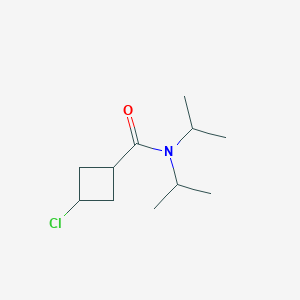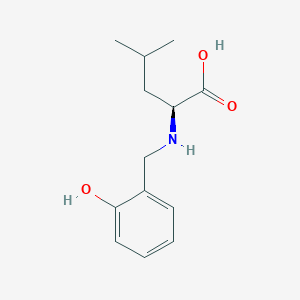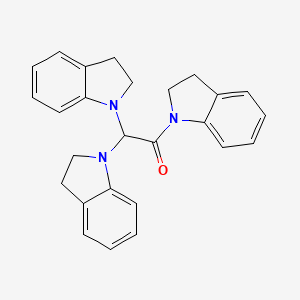![molecular formula C22H22N6O4 B12563756 4-(4-Nitrophenylazo)-4'-[bis(2-hydroxyethyl)amino]azobenzene CAS No. 151871-76-0](/img/structure/B12563756.png)
4-(4-Nitrophenylazo)-4'-[bis(2-hydroxyethyl)amino]azobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Nitrophenylazo)-4’-[bis(2-hydroxyethyl)amino]azobenzene is an azo compound characterized by the presence of a nitrophenylazo group and a bis(2-hydroxyethyl)amino group attached to an azobenzene core Azo compounds are known for their vivid colors and are widely used in dyeing and printing industries
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenylazo)-4’-[bis(2-hydroxyethyl)amino]azobenzene typically involves the diazotization of 4-nitroaniline followed by coupling with 4’-[bis(2-hydroxyethyl)amino]azobenzene. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization and coupling processes, with careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Oxidation: The nitrophenylazo group can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the nitro group can yield amino derivatives, which may further participate in additional chemical transformations.
Substitution: The hydroxyl groups in the bis(2-hydroxyethyl)amino moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the hydroxyl groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino compounds.
科学的研究の応用
Chemistry
In chemistry, 4-(4-Nitrophenylazo)-4’-[bis(2-hydroxyethyl)amino]azobenzene is used as a model compound for studying azo dye chemistry and photochemical reactions. Its unique structure allows for investigations into electron transfer processes and molecular interactions.
Biology
In biological research, this compound can be used as a probe for studying enzyme-catalyzed reactions and as a marker for tracking molecular pathways in cells.
Medicine
Industry
In the industrial sector, 4-(4-Nitrophenylazo)-4’-[bis(2-hydroxyethyl)amino]azobenzene is used as a dye for textiles, plastics, and other materials. Its vibrant color and stability make it suitable for various dyeing applications.
作用機序
The mechanism of action of 4-(4-Nitrophenylazo)-4’-[bis(2-hydroxyethyl)amino]azobenzene involves its interaction with molecular targets through its azo and nitro groups. These interactions can lead to changes in molecular conformation and electron distribution, affecting the compound’s reactivity and biological activity. The bis(2-hydroxyethyl)amino group may also play a role in enhancing the compound’s solubility and facilitating its interactions with biological molecules.
類似化合物との比較
Similar Compounds
4-(4-Nitrophenylazo)aniline: Similar in structure but lacks the bis(2-hydroxyethyl)amino group.
4-(4-Nitrophenylazo)-4’-aminobenzene: Contains an amino group instead of the bis(2-hydroxyethyl)amino group.
4-(4-Nitrophenylazo)-4’-hydroxybenzene: Contains a hydroxyl group instead of the bis(2-hydroxyethyl)amino group.
Uniqueness
4-(4-Nitrophenylazo)-4’-[bis(2-hydroxyethyl)amino]azobenzene is unique due to the presence of both the nitrophenylazo and bis(2-hydroxyethyl)amino groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
特性
CAS番号 |
151871-76-0 |
|---|---|
分子式 |
C22H22N6O4 |
分子量 |
434.4 g/mol |
IUPAC名 |
2-[N-(2-hydroxyethyl)-4-[[4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]anilino]ethanol |
InChI |
InChI=1S/C22H22N6O4/c29-15-13-27(14-16-30)21-9-5-19(6-10-21)25-23-17-1-3-18(4-2-17)24-26-20-7-11-22(12-8-20)28(31)32/h1-12,29-30H,13-16H2 |
InChIキー |
DDDUWVIMIXQRFH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)N(CCO)CCO)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Butynoic acid, 4-[(iodoacetyl)oxy]-, methyl ester](/img/structure/B12563686.png)

![2-Methyl-3-[(2-methylprop-1-en-1-yl)oxy]but-2-ene](/img/structure/B12563699.png)
![9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane](/img/structure/B12563702.png)
![4-[3-(Anthracen-1-YL)propyl]-N,N-dimethylaniline](/img/structure/B12563703.png)
![Methyl 2-[(prop-2-en-1-yl)amino]hex-5-enoate](/img/structure/B12563708.png)
![Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl-](/img/structure/B12563709.png)

![2,4-Diazabicyclo[4.2.0]octa-1,3,5-triene, 3,5-diphenyl-](/img/structure/B12563724.png)

![Pyrrolidine, 3-[(phenylmethoxy)methyl]-1-(phenylmethyl)-, (R)-](/img/structure/B12563747.png)

